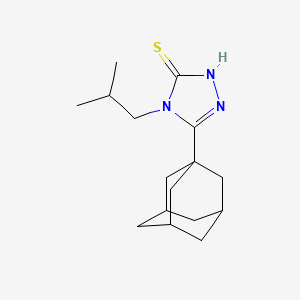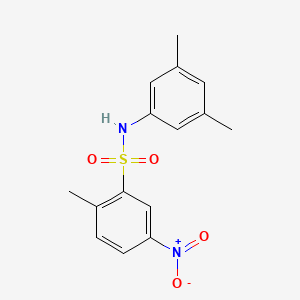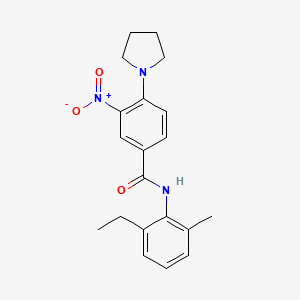![molecular formula C13H14ClN5OS B4080567 N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, inflammation, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the intracellular pyrimidine pool, resulting in the inhibition of DNA synthesis and cell proliferation. Additionally, N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the nuclear factor-κB (NF-κB) pathway. Additionally, N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which play a role in various pathological conditions such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide is its specificity towards DHODH, which makes it a potential candidate for cancer treatment with minimal side effects. Additionally, N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide is its solubility in aqueous solutions, which can affect its effectiveness in in vitro experiments.
Zukünftige Richtungen
The potential applications of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide in various areas such as cancer treatment, inflammation, and autoimmune diseases make it an exciting area of research. Some of the future directions for N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide research include the development of more potent and selective DHODH inhibitors, the investigation of the synergistic effects of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide with other anti-cancer drugs, and the exploration of its potential applications in other disease conditions such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, inflammation, and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide have been discussed in this paper. Further research in this area can lead to the development of novel and effective therapies for various disease conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c1-7(21-13-18-10(15)6-11(16)19-13)12(20)17-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,17,20)(H4,15,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMWNVZRQWIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080521.png)



![7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080545.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4080555.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4080560.png)

